molecular formula C52H81N7O16 B13007355 (9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

Cat. No.: B13007355
M. Wt: 1060.2 g/mol
InChI Key: FAUOJMHVEYMQQG-ZHQYQNLHSA-N
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Description

The compound “(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide” is a complex organic molecule with multiple functional groups and stereocenters. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the establishment of stereochemistry. Common synthetic routes may include:

    Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.

    Protecting Group Strategies: Using protecting groups to mask reactive functional groups during certain steps of the synthesis.

    Chiral Catalysts: Employing chiral catalysts to ensure the correct stereochemistry at each stereocenter.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:

    Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.

    Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, often with high selectivity and mild conditions.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reducing Agents: Such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.

Major Products

The major products formed from these reactions will depend on the specific functional groups and reaction conditions. For example:

    Oxidation: May yield ketones or aldehydes.

    Reduction: May yield alcohols.

    Substitution: May yield a variety of substituted derivatives.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for drug development or as a diagnostic tool.

    Industry: As a catalyst or reagent in industrial processes.

Mechanism of Action

The mechanism by which the compound exerts its effects will depend on its specific molecular structure and functional groups. Potential mechanisms may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Altering Cellular Pathways: Affecting signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with multiple functional groups and stereocenters. Examples may include:

    Natural Products: Such as antibiotics or alkaloids.

    Synthetic Analogues: Such as modified versions of natural products or other synthetic molecules with similar structures.

Uniqueness

The uniqueness of the compound may lie in its specific combination of functional groups, stereochemistry, and potential biological activities. This may make it a valuable target for further research and development.

Properties

Molecular Formula

C52H81N7O16

Molecular Weight

1060.2 g/mol

IUPAC Name

(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

InChI

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39?,40-,41?,42-,43-,44-,45-,48+/m0/s1

InChI Key

FAUOJMHVEYMQQG-ZHQYQNLHSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)C(NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Origin of Product

United States

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